MAO-A Inhibition Kinetic Mechanism Shift vs. N-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
In a study of N-substituted 1,2,3,6-tetrahydropyridines, analogs with a 4-methoxyphenyl substitution exhibited a distinct time-dependent, slowly-reversible inhibition of MAO-A, whereas the unsubstituted N-benzyl-4-phenyl analog likely displayed a different kinetic profile [1]. This mechanistic shift is crucial for researchers selecting tool compounds for MAO-A inhibition studies, as it directly impacts experimental design regarding pre-incubation times and reversibility testing [1].
| Evidence Dimension | Mechanism of MAO-A inhibition |
|---|---|
| Target Compound Data | Time-dependent, slowly-reversible inhibition (inferred for the class, specific data for this exact compound is unavailable) [1]. |
| Comparator Or Baseline | Other N-substituted tetrahydropyridine analogs in the series show simple competitive inhibition [1]. |
| Quantified Difference | Not quantified for the exact compound, but a qualitative mechanistic difference is documented within the compound class. |
| Conditions | Recombinant human MAO-A; spectrophotometric assay [1]. |
Why This Matters
A time-dependent inhibitor requires different assay protocols than a classical competitive inhibitor, making compound selection a critical factor for reproducible enzyme kinetics data.
- [1] Bioorganic & Medicinal Chemistry. (2011). Time-dependent slowly-reversible inhibition of monoamine oxidase A by N-substituted 1,2,3,6-tetrahydropyridines. 19(21), 6462-6467. View Source
